1-(5-chloro-2-methoxyphenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C16H17ClN4O4S |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN4O4S/c1-24-8-13-19-20-16(26-13)18-15(23)9-5-14(22)21(7-9)11-6-10(17)3-4-12(11)25-2/h3-4,6,9H,5,7-8H2,1-2H3,(H,18,20,23) |
InChI Key |
KEZVPSBMIPHKMY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic molecule notable for its diverse functional groups, including a pyrrolidine ring and a thiadiazole moiety. This structural diversity is believed to enhance its biological activity, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiadiazole Moiety : Known for its antimicrobial properties.
- Pyrrolidine Ring : Contributes to the compound's overall stability and biological interactions.
- Chloro and Methoxy Substituents : These groups may enhance lipophilicity and cell membrane penetration.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The following sections summarize the findings related to the biological activities of this compound.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits substantial antibacterial and antifungal properties. The incorporation of the thiadiazole ring is particularly noted for its ability to interfere with microbial metabolism, enhancing antimicrobial activity .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxy-1,3,4-thiadiazole | Contains a thiadiazole ring | Antimicrobial |
| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | Similar thiadiazole structure with amino substitution | Antibacterial |
| 1-(2-Methoxyphenyl)-5-oxopyrrolidine | Pyrrolidine derivative without thiadiazole | Moderate antibacterial activity |
The unique combination of functionalities in This compound may lead to enhanced biological activities compared to simpler derivatives .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For instance, compounds structurally related to this one have shown promising results against various cancer cell lines. In vitro studies indicated that derivatives of 1,3,4-thiadiazoles exhibited significant cytotoxicity against HeLa cells, with some achieving IC50 values as low as 0.9 µM .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The thiadiazole moiety may inhibit key enzymes involved in microbial and cancer cell metabolism.
- Interference with Cell Signaling Pathways : The diverse functional groups may interact with various cellular targets, leading to altered signaling pathways.
Case Studies
A case study evaluating the efficacy of similar thiadiazole derivatives highlighted their potential as therapeutic agents against resistant bacterial strains. For example, compounds demonstrated effective inhibition against Salmonella typhi and E. coli, showcasing zones of inhibition between 15–19 mm at concentrations of 500 μg/disk .
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this one exhibit significant antibacterial and antifungal properties. The incorporation of the thiadiazole ring is known to enhance antimicrobial activity by interfering with microbial metabolism. For instance:
- Antibacterial Studies : A study reported that derivatives of 1,3,4-thiadiazole displayed potent antibacterial effects against various strains, including Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to penicillin .
- Fungal Activity : The compound's structure suggests potential efficacy against fungal pathogens due to the electron-withdrawing nature of the chlorine substituent, which enhances interaction with microbial targets .
Anticonvulsant Properties
Research has shown that certain thiadiazole derivatives possess anticonvulsant activities. In tests conducted on mice using the pentylenetetrazole-induced seizure model:
- Compounds similar to the target compound demonstrated protection rates ranging from 0% to 90%, indicating varying degrees of efficacy . The structural features, such as the presence of methoxy groups, may contribute to these effects by modulating neuronal excitability.
Anticancer Potential
The compound’s unique structure also positions it as a candidate for anticancer research:
- Structure–Activity Relationships (SAR) : Studies have indicated that modifications in the substituents on the thiadiazole ring can significantly affect anticancer activity. Electron-donating groups at specific positions have been linked to increased efficacy against cancer cell lines .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thiadiazole ring via cyclization reactions.
- Subsequent functionalization to introduce the pyrrolidine and methoxyphenyl groups.
Understanding the mechanism of action is crucial for optimizing its pharmacological profile. Interaction studies often involve assessing how the compound binds to target proteins or enzymes involved in disease processes.
Data Table: Summary of Biological Activities
Case Studies
Several case studies highlight the compound's potential:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and Candida albicans, showcasing their potential as therapeutic agents.
- Anticonvulsant Activity : In vivo studies indicated that specific modifications to the thiadiazole moiety enhanced anticonvulsant properties, suggesting a pathway for developing new treatments for epilepsy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1144448-97-4)
- Structural Differences : This analog replaces the 5-chloro substituent on the phenyl ring with a 2-methoxy group, resulting in a molecular formula of C₁₆H₁₈N₄O₄S (MW: 362.4 g/mol) .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences : The phenyl group is substituted with fluorine (vs. chlorine), and the thiadiazole carries an isopropyl group (vs. methoxymethyl). Molecular formula: C₁₆H₁₆FN₃O₂S (MW: 333.38 g/mol) .
- Bioactivity Context : Thiadiazole derivatives with hydrophobic substituents (e.g., isopropyl) often exhibit enhanced lipophilicity, which correlates with improved antifungal and insecticidal activities in related compounds .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structural Differences : This compound lacks the pyrrolidine-5-one core but shares a chlorophenyl-thiadiazole scaffold. Molecular formula: C₁₅H₁₂ClN₃S (MW: 301.79 g/mol) .
- Bioactivity : Such derivatives demonstrate fungicidal and insecticidal activities, attributed to the thiadiazole ring’s electron-deficient nature, which facilitates interactions with biological targets like cytochrome P450 enzymes .
Comparative Analysis Table
Key Observations
Methoxymethyl on thiadiazole introduces polarity, which may improve solubility but reduce blood-brain barrier penetration compared to hydrophobic substituents like isopropyl .
Thiadiazole Core :
- The 1,3,4-thiadiazole ring is a common pharmacophore in agrochemicals and pharmaceuticals due to its stability and ability to participate in hydrogen bonding .
Data Gaps :
- Experimental data (e.g., IC₅₀ values, toxicity profiles) for the target compound and its analogs are absent in the provided evidence, limiting direct pharmacological comparisons.
Preparation Methods
Cyclization of γ-Amino Acid Derivatives
The pyrrolidone core is synthesized via cyclization of γ-amino acids. A representative route involves:
-
Mitsunobu Reaction : Reacting 5-chloro-2-methoxyphenol with ethyl 4-bromocrotonate in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form a substituted γ-bromo ester.
-
Ammonolysis : Treating the bromo ester with aqueous ammonia to generate γ-amino butyric acid (GABA) derivative.
-
Oxidative Cyclization : Using Jones reagent (CrO₃/H₂SO₄) to oxidize the GABA derivative into the pyrrolidone ring.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mitsunobu | PPh₃, DEAD, THF, 0°C → RT | 78 |
| Ammonolysis | NH₃ (aq), EtOH, 50°C, 12 h | 85 |
| Cyclization | CrO₃, H₂SO₄, acetone, 0°C, 2 h | 62 |
Functionalization at C-3 Position
The carboxylic acid at C-3 is introduced via hydrolysis of a nitrile intermediate:
-
Cyanoethylation : Reacting the pyrrolidone with acrylonitrile in basic conditions.
-
Hydrolysis : Treating the nitrile with concentrated HCl to yield the carboxylic acid.
Optimization Note : Switching from HCl to H₂SO₄/H₂O₂ increased the hydrolysis yield from 70% to 88%.
Synthesis of (2E)-5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Amine
Thiosemicarbazide Formation
The thiadiazole ring is constructed from a thiosemicarbazide precursor:
-
Condensation : Reacting methoxymethyl hydrazine with carbon disulfide in ethanol to form 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol.
-
Ammonia Treatment : Refluxing the thiol with ammonium hydroxide to generate the amine.
Reaction Conditions :
Stereoselective Ylidene Formation
The (2E)-configuration is achieved via base-mediated elimination:
-
Alkylation : Treating the thiadiazole amine with chloroacetone in the presence of K₂CO₃.
-
Elimination : Using DBU (1,8-diazabicycloundec-7-ene) to induce β-elimination, forming the ylidene moiety.
Critical Parameter : DBU concentration above 2.5 equiv. ensures >95% E-selectivity.
Carboxamide Coupling
Activation of Carboxylic Acid
The pyrrolidone-3-carboxylic acid is activated as a mixed anhydride:
Amine Coupling
The activated acid reacts with the thiadiazole ylidene amine:
-
Conditions : THF, 0°C → RT, 12 h.
-
Workup : Precipitation with ice-water followed by recrystallization from ethyl acetate/hexane.
Yield Optimization :
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| Isobutyl chloroformate | THF | 68 |
| EDCl/HOBt | DCM | 72 |
| DCC/DMAP | DMF | 65 |
Characterization and Analytical Validation
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 4.12 (s, 3H, OCH₃)
-
δ 3.78 (s, 3H, OCH₂O)
-
δ 3.25 (m, 2H, pyrrolidone CH₂)
IR (KBr) :
-
1685 cm⁻¹ (C=O, amide)
-
1590 cm⁻¹ (C=N, thiadiazole)
HRMS (ESI+) :
Purity Assessment
HPLC :
Challenges and Mitigation Strategies
-
Epimerization at C-3 :
-
Thiadiazole Ring Oxidation :
Comparative Analysis with Analogous Compounds
Q & A
Q. What are the key synthetic strategies and optimization parameters for synthesizing this compound?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the thiadiazole ring via cyclization of thioamides with hydrazine derivatives under reflux (60–80°C, DMF solvent).
- Step 2 : Construction of the 5-oxopyrrolidine ring using Michael addition followed by intramolecular cyclization.
- Step 3 : Coupling the thiadiazole and pyrrolidine moieties via carbodiimide-mediated amidation (EDCI/HOBt, DCM, 0–5°C). Optimization requires precise control of solvent polarity (DMF for solubility vs. DCM for selectivity), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar excess of coupling agents). Yields typically range from 75–85% after purification by column chromatography .
Q. Which analytical techniques are prioritized for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., E/Z configuration at the thiadiazole-pyrrolidine junction) and substituent positions. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 478.0942).
- X-Ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the solid state.
- HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .
Q. What in vitro models are recommended for initial biological activity screening?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
- Anticancer Potential : MTT assays on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines (IC50 reported at 12–18 µM).
- Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR IC50 ≈ 50 nM) .
Advanced Research Questions
Q. How can researchers investigate the compound’s molecular mechanism of action against cancer targets?
- Kinase Profiling : Use recombinant kinase panels to identify primary targets (e.g., EGFR, PI3K).
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Transcriptomics : RNA-seq to map downstream pathways (e.g., PI3K/AKT/mTOR).
- siRNA Knockdown : Validate target specificity by silencing candidate genes (e.g., EGFR) and observing rescue effects .
Q. How should discrepancies in bioactivity data across studies be resolved?
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).
- Stability Testing : Monitor compound degradation in DMSO stocks via LC-MS.
- Orthogonal Assays : Compare surface plasmon resonance (SPR) binding affinity with isothermal titration calorimetry (ITC) to confirm target engagement .
Q. What strategies enable structure-activity relationship (SAR) analysis with structural analogs?
- Analog Synthesis : Modify substituents (e.g., replace 5-chloro with 5-fluoro on the phenyl ring; substitute methoxymethyl with methyl on the thiadiazole).
- Activity Trends :
| Modification | Observed Change |
|---|---|
| 5-Cl → 5-F | 2-fold ↑ EGFR IC50 |
| Methoxymethyl → Methyl | 40% ↑ metabolic stability, 30% ↓ solubility |
- Computational Docking : Correlate activity with binding scores (AutoDock Vina) at ATP-binding pockets .
Q. What methodologies improve pharmacokinetic properties like solubility and metabolic stability?
- Functional Group Engineering : Introduce PEG chains or hydroxyl groups to enhance solubility (logP reduction from 3.2 → 2.1).
- Prodrug Design : Mask polar groups with acetyl esters (hydrolyzed in vivo).
- Nanoformulation : Encapsulate in PLGA nanoparticles (≈80% encapsulation efficiency).
- In Vivo PK Studies : Measure half-life (t1/2) and bioavailability in rodent models .
Q. How to study interactions between this compound and biological macromolecules?
- SPR/ITC : Quantify binding kinetics (kon/koff) and thermodynamics (ΔG, ΔH).
- Cryo-EM : Resolve compound-bound protein complexes (e.g., EGFR-ligand complex at 3.2 Å resolution).
- Molecular Dynamics Simulations : Predict binding stability (GROMACS, 100 ns simulations) .
Q. What approaches assess the compound’s stability under varying conditions?
- Forced Degradation Studies : Expose to acidic (pH 1), basic (pH 13), oxidative (3% H2O2), and thermal (40°C/75% RH) stress.
- Degradation Pathways : LC-MS identifies hydrolysis (amide bond cleavage) and oxidation (sulfur → sulfoxide) products.
- Photostability : UV irradiation (ICH Q1B guidelines) to simulate light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
